molecular formula C21H23N5O2S B2975987 N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1184991-95-4

N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Katalognummer: B2975987
CAS-Nummer: 1184991-95-4
Molekulargewicht: 409.51
InChI-Schlüssel: UZACFFHFUAZHNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a thieno-triazolopyrimidine core fused with a propanamide linker and substituted with a 3,5-dimethylphenyl group. Key features include:

  • Core structure: A thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold with a 5-oxo-4-propyl substituent.
  • Propanamide linker: A three-carbon chain connecting the core to the aromatic moiety.
  • Aromatic substitution: A 3,5-dimethylphenyl group, which introduces steric bulk and modulates lipophilicity.

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-4-8-25-20(28)19-16(7-9-29-19)26-17(23-24-21(25)26)5-6-18(27)22-15-11-13(2)10-14(3)12-15/h7,9-12H,4-6,8H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACFFHFUAZHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thieno-triazolo-pyrimidine core with a dimethylphenyl substituent. Its molecular formula is C19H24N6O2SC_{19}H_{24}N_{6}O_{2}S with a molecular weight of approximately 396.50 g/mol. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H24N6O2SC_{19}H_{24}N_{6}O_{2}S
Molecular Weight396.50 g/mol
LogP3.45
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of thieno-triazolo-pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies utilizing cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have demonstrated cytotoxic effects, suggesting that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action involves the inhibition of specific enzymes related to DNA synthesis and repair pathways. The thieno-triazole moiety is believed to interact with DNA topoisomerases or other nucleic acid-binding proteins, disrupting cellular replication processes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA and 16 µg/mL against E. faecium .

Study 2: Cytotoxicity in Cancer Cell Lines

A separate investigation into the cytotoxicity of this compound revealed an IC50 value of 15 µM against A549 cells after 48 hours of exposure. The study concluded that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) N-(3-ethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide (E596-0745)
  • Substituent : 3-ethylphenyl group.
  • Linker : Butanamide (four-carbon chain).
  • Key Properties: Property Value Molecular Weight 423.54 g/mol logP 3.5578 Hydrogen Bond Donors 1 Polar Surface Area 64.124 Ų

This compound exhibits moderate lipophilicity (logP ~3.55) due to the ethyl group, which enhances hydrophobic interactions compared to methyl substituents.

b) N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide (CAS 1223824-91-6)
  • Substituent : 3-(methylthio)phenyl group.
  • Linker : Propanamide (three-carbon chain).
  • Key Properties :

    Property Value
    Molecular Weight 427.5 g/mol
    Molecular Formula C20H21N5O2S2
c) 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
  • Substituent : 4-(trifluoromethoxy)phenyl group.
  • Linker : Propanamide (three-carbon chain).
  • Key Properties :

    Property Value
    Molecular Formula C20H19F3N5O3S

The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects, likely enhancing membrane permeability and resistance to oxidative metabolism.

Impact of Linker Length

  • Propanamide vs. Butanamide: The target compound and CAS 1223824-91-6 use a propanamide linker (three carbons), whereas E596-0745 employs a butanamide linker (four carbons).

Physicochemical Property Trends

  • logP Values :

    • E596-0745: 3.5578 (moderate lipophilicity).
    • Trifluoromethoxy analog (CAS data unavailable): Expected higher logP due to the CF3 group.
    • Methylthio analog (CAS 1223824-91-6): Unreported logP, but sulfur may reduce logP slightly compared to ethyl substituents.
  • Hydrogen Bonding: All analogs have 1 hydrogen bond donor (amide NH), but polar surface areas vary with substituent electronegativity (e.g., trifluoromethoxy increases PSA).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.